molecular formula C10H7BrClF3OS B14072720 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14072720
M. Wt: 347.58 g/mol
InChI Key: HCVYUSMZJIDEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Trifluoromethylthiolation: The addition of a trifluoromethylthio group to the brominated phenyl ring.

    Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety through a reaction with a chlorinating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.

Comparison with Similar Compounds

Similar compounds to 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one include:

Properties

Molecular Formula

C10H7BrClF3OS

Molecular Weight

347.58 g/mol

IUPAC Name

1-[2-bromo-6-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H7BrClF3OS/c11-6-2-1-3-8(17-10(13,14)15)9(6)7(16)4-5-12/h1-3H,4-5H2

InChI Key

HCVYUSMZJIDEBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)CCCl)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.